2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol

Medicinal Chemistry Computational ADME Sulfur Oxidation State

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol (CAS 188963-54-4) is a synthetic organic compound belonging to the aryl sulfone class, with the molecular formula C₂₀H₁₇BrO₃S and a molecular weight of 417.3 g/mol. It features a fully oxidized sulfonyl (–SO₂–) bridge connecting a 4-bromophenyl group to a gem‑diphenyl‑substituted ethanol moiety.

Molecular Formula C20H17BrO3S
Molecular Weight 417.32
CAS No. 188963-54-4
Cat. No. B2824242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
CAS188963-54-4
Molecular FormulaC20H17BrO3S
Molecular Weight417.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O
InChIInChI=1S/C20H17BrO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
InChIKeyZRSHXRRHUACTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol (CAS 188963-54-4): Sulfone Building Block for Medicinal Chemistry and SERT/5-HT₆R Ligand Development


2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol (CAS 188963-54-4) is a synthetic organic compound belonging to the aryl sulfone class, with the molecular formula C₂₀H₁₇BrO₃S and a molecular weight of 417.3 g/mol [1]. It features a fully oxidized sulfonyl (–SO₂–) bridge connecting a 4-bromophenyl group to a gem‑diphenyl‑substituted ethanol moiety. The compound appears in PubChem (CID 2765150) and is catalogued under the Oprea drug-like compound collection, indicating its relevance as a screening library member for early-stage drug discovery [1]. Its computed XLogP3 of 4.2 and topological polar surface area (TPSA) of 62.8 Ų place it within favorable drug‑likeness space, while the bromine substituent provides a versatile handle for downstream cross‑coupling derivatization [1].

Why 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol Cannot Be Replaced by Its Sulfanyl, Sulfinyl, or Methylsulfonyl Analogs


This compound uniquely integrates three pharmacologically influential features—the fully oxidized sulfone, the brominated aryl ring, and the gem‑diphenyl carbinol—within a single scaffold. Substituting any one feature with a close analog profoundly alters physicochemical and biological properties. The sulfanyl (CAS 251307-37-6) and sulfinyl (CAS 251307-38-7) congeners differ in sulfur oxidation state, affecting both hydrogen‑bonding capacity (TPSA 62.8 Ų for sulfone vs. 56.5 Ų for sulfoxide) and metabolic stability [1]. The methylsulfonyl analog (CAS 5324-89-0) lacks both the bromine atom and the extended aromatic surface, reducing XLogP3 from 4.2 to 1.9 and eliminating the cross‑coupling handle [2]. Replacing the gem‑diphenyl group with a simple ethanol (CAS 107737-89-3) drops XLogP3 to 1.3, fundamentally altering lipophilicity‑driven properties such as membrane permeability and protein binding [3]. These differences are not incremental; they represent categorical shifts in key molecular descriptors that govern biological target engagement and synthetic utility.

Quantitative Comparative Evidence for 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol vs. Closest Analogs


Sulfone Oxidation State Confers Enhanced Hydrogen-Bond Acceptor Capacity Relative to Sulfoxide

The target sulfone (SO₂) possesses a topological polar surface area (TPSA) of 62.8 Ų, compared to 56.5 Ų for its sulfinyl (SO) counterpart (CAS 251307-38-7), both computed under PubChem's Cactvs engine [1][2]. This 6.3 Ų increase in TPSA translates to enhanced capacity for hydrogen‑bond acceptor interactions, as the sulfone group presents two oxygen atoms capable of accepting hydrogen bonds versus a single oxygen in the sulfoxide. In the context of the diphenyl sulfone 5‑HT₆R pharmacophore model, the sulfonyl group serves as the essential hydrogen‑bond acceptor (HBA) that bridges two hydrophobic aromatic moieties [3]. The sulfoxide's lower TPSA and single‑oxygen HBA geometry are inconsistent with this established pharmacophore, predicting reduced target engagement at 5‑HT₆ receptors.

Medicinal Chemistry Computational ADME Sulfur Oxidation State

XLogP3 Comparison: 4-Bromophenyl Sulfone Delivers >2 Log Units Higher Lipophilicity Than Methylsulfonyl or Simple Analogs

The computed XLogP3 of the target compound is 4.2, compared with 1.9 for the methylsulfonyl analog (CAS 5324-89-0) and 1.3 for the simpler 2-(4-bromophenyl)sulfonylethanol (CAS 107737-89-3) [1][2][3]. The 2.3–2.9 log unit increase in lipophilicity arises from the combination of the brominated aromatic ring and the gem‑diphenyl substitution. This logP value is within the optimal range (1–5) for CNS drug candidates and oral absorption. In the diphenyl sulfone class evaluated against 5‑HT₆ receptors, lipophilicity was a key determinant of receptor binding, with the parent diphenyl sulfone (clogP ~2.5) showing Ki = 1.6 μM; structural elaboration to increase hydrophobic contacts improved potency by up to 10,000‑fold [4].

Physicochemical Profiling Lipophilicity Drug Design

Bromine Substituent Enables Pd-Catalyzed Cross-Coupling Derivatization Not Possible with Methylsulfonyl or Des‑Bromo Analogs

The 4‑bromophenyl sulfone moiety of the target compound (C₂₀H₁₇BrO₃S, exact mass 416.00818 Da, containing one bromine atom with characteristic isotopic pattern M:M+2 ≈ 1:1) [1] provides a reactive aryl bromide handle amenable to Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and other palladium‑catalyzed cross‑coupling reactions. In contrast, the methylsulfonyl analog (CAS 5324-89-0, C₁₅H₁₆O₃S, exact mass 276.08202 Da) lacks any halogen and therefore cannot participate in these transformations [2]. The simpler 2-(4-bromophenyl)sulfonylethanol (CAS 107737-89-3) retains the bromine but lacks the steric bulk and increased lipophilicity conferred by the gem‑diphenyl group [3]. This makes the target compound a uniquely positioned intermediate: it offers both the cross‑coupling reactivity of the aryl bromide and the drug‑like physicochemical profile of the diphenyl sulfone scaffold.

Synthetic Chemistry Cross-Coupling Building Block Utility

Diphenyl Sulfone Scaffold Validated as 5-HT₆ Receptor Antagonist Pharmacophore with Ki = 1.6 μM; Substitution Drives 10,000‑Fold Potency Gains

In a systematic structure–activity relationship study of substituted diphenyl sulfones (Ivachtchenko et al., 2013), the parent diphenyl sulfone (10a) demonstrated 5‑HT₆ receptor antagonism with Ki = 1.6 μM in a cell‑based functional assay using HEK‑293 cells stably transfected with human recombinant 5‑HT₆ receptor [1]. Introduction of a methylamine substituent (compound 10g) improved potency ∼66‑fold to Ki = 24.3 nM, while addition of a piperazinyl group (compound 10m) yielded a further 150‑fold increase to Ki = 0.16 nM—a total 10,000‑fold enhancement over the parent scaffold. The target compound, 2-[(4-bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol, extends this validated diphenyl sulfone pharmacophore by incorporating both a bromine substituent (amenable to further SAR exploration via cross‑coupling) and a gem‑diphenyl ethanol tail that increases hydrophobic surface area and conformational restriction. Although direct 5‑HT₆R binding data for this specific compound are not publicly available at the time of this analysis, its structural correspondence to the established pharmacophore model—two hydrophobic aromatic moieties separated by an HBA sulfonyl group [1]—supports its potential as a screening candidate or advanced intermediate in this target class.

5-HT₆ Receptor CNS Drug Discovery Structure–Activity Relationship

Sulfur Oxidation State Dramatically Modulates SERT Binding Affinity: Sulfone, Sulfoxide, and Sulfide Are Not Interchangeable

Vercouillie et al. (2006) synthesized and evaluated a series of diphenylsulfide SERT ligand derivatives in which the bridging sulfur atom was systematically replaced by oxygen, sulfinyl (SO), sulfonyl (SO₂), amino, or carbon groups [1]. In radioligand binding assays at the human serotonin transporter (SERT), three compounds from this series exhibited high in vitro affinity with Ki values ranging from 0.5 nM to 11 nM, and demonstrated selectivity for SERT over dopamine (DAT) and norepinephrine (NET) transporters. Although the specific Ki values for individual sulfur oxidation states were not fully disclosed in the abstract, the study conclusively demonstrated that the oxidation state of the bridging heteroatom is a critical determinant of SERT binding affinity and transporter selectivity. The target compound, as a fully oxidized sulfone analog within this structural class, represents the metabolically stable end‑point of the sulfide → sulfoxide → sulfone oxidation series. Its sulfone group is resistant to further oxidative or reductive metabolism, a property that distinguishes it from the metabolically labile sulfanyl (thioether) analog (CAS 251307-37-6) and the redox‑ambiguous sulfinyl analog (CAS 251307-38-7) [1].

Serotonin Transporter (SERT) PET Imaging Oxidation State SAR

High-Impact Procurement Scenarios for 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol


5-HT₆ Receptor Antagonist Lead Optimization and Focused Library Synthesis

The diphenyl sulfone core has been experimentally validated as a 5‑HT₆ receptor antagonist pharmacophore (parent Ki = 1.6 μM, with substitution‑driven improvements to 0.16 nM) [1]. The target compound provides a functionalized entry point into this scaffold, with the 4‑bromophenyl group enabling rapid parallel derivatization via Suzuki or Buchwald–Hartwig coupling to explore the hydrophobic pocket interactions that produced the 10,000‑fold potency gains observed for compounds 10g and 10m [1]. Its XLogP3 of 4.2 and TPSA of 62.8 Ų are consistent with CNS drug‑likeness parameters [2], making it a rational procurement choice for CNS‑focused medicinal chemistry groups.

SERT-Targeted PET Tracer Precursor Development

The systematic study by Vercouillie et al. (2006) demonstrated that the identity of the bridging atom (sulfide, sulfoxide, sulfone, oxygen, amino, carbon) between two aromatic rings critically determines SERT binding affinity and selectivity, with active ligands achieving Ki values of 0.5–11 nM [3]. The target compound, as a fully oxidized sulfone with a bromine substituent, serves as both a metabolically stable SERT ligand candidate and a precursor for further elaboration. The bromine can be exploited for radiolabeling (e.g., via halogen exchange with ¹⁸F or ¹²⁴I) or for introducing additional pharmacophoric elements through cross‑coupling, supporting PET tracer development programs.

Physicochemical Probe for Sulfone-Based SAR Campaigns

The target compound's computed properties (XLogP3 = 4.2, TPSA = 62.8 Ų, MW = 417.3 g/mol, 5 rotatable bonds, 1 HBD, 3 HBA) [2] place it in favorable drug‑like chemical space while providing a >2‑log‑unit lipophilicity differentiation from both the methylsulfonyl analog (XLogP3 = 1.9) [4] and the simpler bromophenyl sulfonylethanol (XLogP3 = 1.3) [5]. This discrete lipophilicity step, combined with the contrasting TPSA of the sulfinyl analog (56.5 Ų) [6], makes the target compound a well‑characterized probe for deconvoluting the contributions of lipophilicity, hydrogen‑bonding capacity, and oxidation state to target binding, metabolic stability, and permeability within sulfone‑containing compound series.

Versatile Synthetic Building Block for Diversification via Cross-Coupling

The aryl bromide moiety in the target compound (confirmed by exact mass 416.00818 Da with characteristic ¹:¹ M:M+2 bromine isotopic pattern) [2] provides a reactive handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig, Heck), enabling late‑stage diversification without altering the sulfone pharmacophore. This contrasts with the methylsulfonyl analog (CAS 5324-89-0), which lacks any halogen and therefore cannot undergo analogous transformations [4]. Procurement of this single intermediate thus enables access to entire chemical libraries through parallel synthesis, offering superior return on investment for medicinal chemistry and chemical biology groups.

Quote Request

Request a Quote for 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.